Cas no 1192547-90-2 (3-methyl-4-thiophen-3-ylbenzoic acid)
3-methyl-4-thiophen-3-ylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-methyl-4-thiophen-3-ylbenzoic acid
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- MDL: MFCD18318875
- Inchi: 1S/C12H10O2S/c1-8-6-9(12(13)14)2-3-11(8)10-4-5-15-7-10/h2-7H,1H3,(H,13,14)
- InChI Key: YUCNTHWVFZQSRL-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C1C=CC(C(=O)O)=CC=1C
3-methyl-4-thiophen-3-ylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 197169-2.500g |
3-Methyl-4-(thiophen-3-yl)benzoic acid, 95% |
1192547-90-2 | 95% | 2.500g |
$1980.00 | 2023-09-10 | |
| abcr | AB325772-5 g |
3-Methyl-4-(thiophen-3-yl)benzoic acid, 95%; . |
1192547-90-2 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB325772-5g |
3-Methyl-4-(thiophen-3-yl)benzoic acid, 95%; . |
1192547-90-2 | 95% | 5g |
€1159.00 | 2025-03-19 |
3-methyl-4-thiophen-3-ylbenzoic acid Suppliers
3-methyl-4-thiophen-3-ylbenzoic acid Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 3-methyl-4-thiophen-3-ylbenzoic acid
Research Briefing on 3-methyl-4-thiophen-3-ylbenzoic acid (CAS: 1192547-90-2): Recent Advances and Applications
3-methyl-4-thiophen-3-ylbenzoic acid (CAS: 1192547-90-2) is a chemically synthesized compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its thiophene and benzoic acid moieties, has shown promising potential in various therapeutic applications, including anti-inflammatory and anticancer activities. Recent studies have explored its molecular mechanisms, pharmacokinetics, and potential as a lead compound for drug development.
One of the key areas of research involving 3-methyl-4-thiophen-3-ylbenzoic acid is its role as an inhibitor of specific enzymatic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The study highlighted the compound's selective inhibition profile, which could reduce the side effects commonly associated with non-selective COX inhibitors. The researchers utilized molecular docking simulations and in vitro assays to validate its binding affinity and inhibitory activity.
Another significant advancement is the exploration of 3-methyl-4-thiophen-3-ylbenzoic acid in oncology. A recent preclinical study investigated its potential as a modulator of apoptosis in cancer cells. The findings, published in Cancer Research, revealed that the compound induces apoptosis in certain cancer cell lines by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors. These results suggest its potential as a chemotherapeutic agent, particularly for cancers resistant to conventional treatments.
In addition to its therapeutic applications, research has also focused on the synthesis and optimization of 3-methyl-4-thiophen-3-ylbenzoic acid derivatives. A 2024 study in Organic & Biomolecular Chemistry reported the development of novel analogs with enhanced bioavailability and reduced toxicity. The study employed structure-activity relationship (SAR) analysis to identify key functional groups responsible for the compound's biological activity, paving the way for the design of more potent and selective derivatives.
Despite these promising findings, challenges remain in the clinical translation of 3-methyl-4-thiophen-3-ylbenzoic acid. Issues such as metabolic stability, solubility, and potential off-target effects need to be addressed through further research. Ongoing studies are focusing on formulation strategies, including nanoparticle-based delivery systems, to overcome these limitations and enhance the compound's therapeutic efficacy.
In conclusion, 3-methyl-4-thiophen-3-ylbenzoic acid (CAS: 1192547-90-2) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its diverse applications, from anti-inflammatory to anticancer therapies, underscore its potential as a valuable lead compound. Future research should prioritize the optimization of its pharmacokinetic properties and the exploration of its mechanisms of action to facilitate its transition from bench to bedside.
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